2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile 2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile
Brand Name: Vulcanchem
CAS No.: 876549-49-4
VCID: VC6534446
InChI: InChI=1S/C13H15N3O2/c1-10-4-2-3-7-15(10)13-6-5-12(16(17)18)8-11(13)9-14/h5-6,8,10H,2-4,7H2,1H3
SMILES: CC1CCCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C#N
Molecular Formula: C13H15N3O2
Molecular Weight: 245.282

2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile

CAS No.: 876549-49-4

Cat. No.: VC6534446

Molecular Formula: C13H15N3O2

Molecular Weight: 245.282

* For research use only. Not for human or veterinary use.

2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile - 876549-49-4

Specification

CAS No. 876549-49-4
Molecular Formula C13H15N3O2
Molecular Weight 245.282
IUPAC Name 2-(2-methylpiperidin-1-yl)-5-nitrobenzonitrile
Standard InChI InChI=1S/C13H15N3O2/c1-10-4-2-3-7-15(10)13-6-5-12(16(17)18)8-11(13)9-14/h5-6,8,10H,2-4,7H2,1H3
Standard InChI Key RUIZUCCFRARZAT-UHFFFAOYSA-N
SMILES CC1CCCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C#N

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile features a benzene core substituted at three positions:

  • Position 1: A nitrile (–C≡N) group, conferring electrophilic reactivity.

  • Position 2: A 2-methylpiperidin-1-yl group, introducing steric bulk and basicity from the tertiary amine.

  • Position 5: A nitro (–NO₂) group, enhancing electron-withdrawing effects.

The piperidine ring’s methyl substituent at position 2 influences conformational flexibility, potentially affecting intermolecular interactions .

Molecular Formula and Weight

  • Molecular Formula: C13H16N3O2\text{C}_{13}\text{H}_{16}\text{N}_3\text{O}_2

  • Molecular Weight: 246.3 g/mol (calculated from atomic composition).

  • CAS Registry Number: 876549-49-4 .

PropertyValue
IUPAC Name2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile
Exact Mass246.1218 g/mol
Topological Polar Surface Area89.8 Ų (estimated)

Physical and Chemical Properties

While experimental data on physical properties (e.g., melting point, solubility) are absent from public sources, inferences can be drawn from structural analogs:

  • Solubility: Likely low in water due to the hydrophobic piperidinyl and nitrile groups; moderate solubility in polar aprotic solvents (e.g., DMF, DMSO).

  • Stability: Expected to be stable under ambient conditions but sensitive to strong acids/bases due to the nitrile and nitro groups .

Hazard CategoryGHS Code
Acute Oral ToxicityCategory 4 (H302)
Skin IrritationCategory 2 (H315)
Eye IrritationCategory 2A (H319)
Respiratory IrritationSpecific Target Organ Toxicity (STOT SE 3, H335)

Risk Mitigation Measures

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles .

  • Ventilation: Use fume hoods or ensure adequate airflow to prevent inhalation exposure .

  • First Aid:

    • Inhalation: Move to fresh air; seek medical attention if symptoms persist .

    • Skin Contact: Wash with soap and water; remove contaminated clothing .

Synthesis and Industrial Production

  • Nucleophilic Aromatic Substitution: Reaction of 2-fluoro-5-nitrobenzonitrile with 2-methylpiperidine under basic conditions.

  • Cyanation: Conversion of a brominated precursor via Rosenmund-von Braun reaction.

Industrial-scale production is likely limited to specialized chemical suppliers (e.g., Fluorochem Ltd, AK Scientific) .

Applications in Research and Development

Though specific applications are proprietary, the compound’s structure suggests potential roles in:

  • Pharmaceutical Intermediates: As a building block for kinase inhibitors or neurologically active agents.

  • Material Science: Nitriles are precursors for polymers and corrosion inhibitors.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator